

Isopropyl 2-bromobutanoate density

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Compound of Interest

Compound Name: *Isopropyl 2-bromobutanoate*

CAS No.: 6291-98-1

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An In-Depth Technical Guide to the Density of **Isopropyl 2-bromobutanoate**

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This technical guide addresses the physical property of density for the compound **Isopropyl 2-bromobutanoate**. A comprehensive review of standard chemical databases reveals a notable absence of published experimental data for this specific molecule[1]. This document, therefore, serves not as a repository of known values, but as an authoritative guide for the de novo experimental determination and theoretical understanding of its density. We provide a detailed examination of the molecular factors that influence the density of halogenated esters, a comparative analysis with structurally related compounds, and two robust, field-proven protocols for its accurate measurement. This guide is designed to equip researchers with the foundational knowledge and practical methodology required to precisely characterize this important synthetic intermediate.

Introduction and Strategic Context

Isopropyl 2-bromobutanoate (C₇H₁₃BrO₂) is an organic ester containing a bromine atom at the alpha-position to the carbonyl group. Its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents where the bromo-ester moiety can serve as a handle for nucleophilic substitution or as a precursor for more complex molecular architectures.

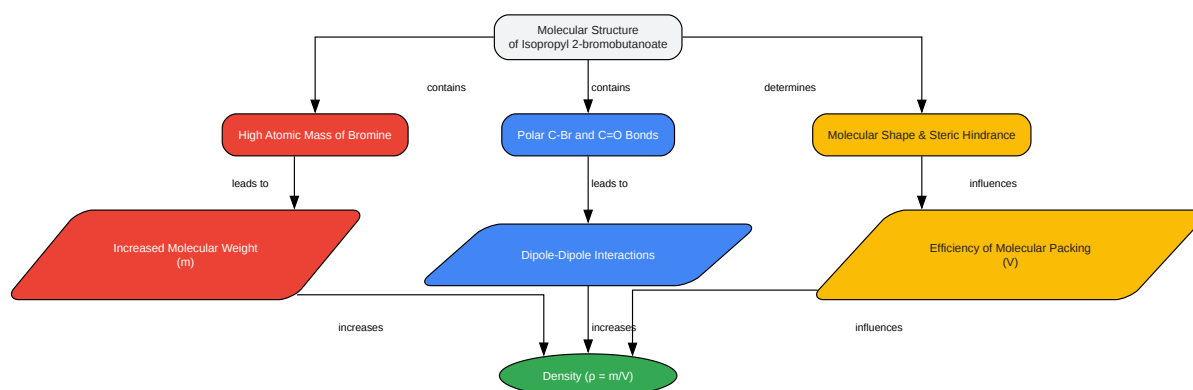
A critical point of clarification is the distinction between **Isopropyl 2-bromobutanoate** and its structural isomer, Isopropyl 2-bromo-2-methylpropanoate (also known as Isopropyl 2-bromoisobutyrate). The latter, with a tertiary bromine center, has published density values in the range of 1.24 g/cm³ at 20°C. It is imperative for researchers to not conflate the physical properties of these distinct isomers. The absence of specific data for **Isopropyl 2-bromobutanoate** necessitates a rigorous, in-house determination.

Theoretical Framework: Molecular Determinants of Density

Density (ρ), the ratio of mass (m) to volume (V), is a fundamental physical property that is intrinsically linked to molecular structure, intermolecular forces, and temperature. For a liquid organic compound like **Isopropyl 2-bromobutanoate**, several key factors dictate its density.

- **High Molecular Weight:** The presence of a bromine atom (atomic weight ≈ 79.9 amu) in place of a hydrogen atom (≈ 1.0 amu) dramatically increases the molecule's mass without a proportional increase in volume. This is the single most significant factor contributing to an expected density substantially greater than that of water.
- **Intermolecular Forces:** The ester functional group and the carbon-bromine bond are polar. This results in permanent dipole-dipole interactions between molecules, which are stronger than the London dispersion forces found in non-polar alkanes of similar size[2]. These stronger attractive forces pull the molecules closer together, increasing the mass per unit volume.
- **Molecular Packing and Steric Hindrance:** The shape of the molecule influences how efficiently it can pack in a liquid state. The relatively linear butyrate chain is offset by the bulkier isopropyl group on the ester. This steric hindrance may lead to less efficient packing compared to smaller, linear esters, a factor that can slightly decrease density.

The interplay of these factors governs the final density value. The dominant effect of the heavy bromine atom ensures the compound will be significantly denser than 1 g/mL.



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Caption: Factors influencing the density of **Isopropyl 2-bromobutanoate**.

Comparative Data Analysis

To establish a reasonable expectation for the density of **Isopropyl 2-bromobutanoate**, it is instructive to examine the known densities of its lower alkyl ester analogs. This data provides a clear trend.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Density (g/mL)	Temperature (°C)
Methyl 2-bromobutanoate	C ₅ H ₉ BrO ₂	181.03	1.573[3]	25
Ethyl 2-bromobutanoate	C ₆ H ₁₁ BrO ₂	195.05	1.321[4][5]	25
Isopropyl 2-bromobutanoate	C ₇ H ₁₃ BrO ₂	209.08	(To be determined)	N/A

Analysis: As the alkyl chain of the ester increases from methyl to ethyl, the density decreases. This is a common trend where the addition of a -CH₂- group increases volume more significantly than it increases mass, leading to a reduction in the mass/volume ratio. Based on this trend, it is logical to predict that the density of **Isopropyl 2-bromobutanoate** will be slightly lower than that of Ethyl 2-bromobutanoate, likely in the range of 1.25-1.30 g/mL at 25°C.

Authoritative Experimental Protocols for Density Determination

The following protocols are standard, validated methods for the precise determination of liquid density. For a novel compound, employing at least one of these methods is essential for generating reliable physical property data.

Method 1: The Pycnometer Method (High-Accuracy Gravimetric Determination)

This method is considered a gold standard for its high precision, relying on the accurate gravimetric measurement of a precisely defined volume.[6]

Principle: A glass flask of a specific, calibrated volume (the pycnometer) is weighed when empty, when filled with a reference liquid of known density (e.g., deionized water), and when filled with the sample liquid. The density of the sample is calculated from the ratio of the mass of the sample to the mass of the reference liquid, corrected for the known density of the reference.

Step-by-Step Methodology:

- Preparation: Thoroughly clean a pycnometer of appropriate volume (e.g., 10 or 25 mL) with a suitable solvent, followed by deionized water and acetone. Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.
- Mass of Empty Pycnometer (m_0): Weigh the clean, dry pycnometer with its stopper on a calibrated 4-place analytical balance. Record this mass.
- Calibration with Water: Fill the pycnometer with deionized, degassed water. Insert the stopper, ensuring water displaces through the capillary, indicating a full volume.
- Temperature Equilibration: Submerge the filled pycnometer in a constant-temperature water bath set to the desired measurement temperature (e.g., 20.0 °C or 25.0 °C) for at least 20 minutes to allow for thermal expansion and equilibration[7].
- Volume Adjustment: After equilibration, the water level in the capillary may have changed. Carefully dry the outside of the pycnometer and the top of the stopper. The volume is now precisely defined.
- Mass of Pycnometer + Water (m_1): Reweigh the pycnometer filled with water.
- Sample Measurement: Empty and dry the pycnometer. Fill it with **Isopropyl 2-bromobutanoate**. Repeat steps 4-5 for temperature equilibration.
- Mass of Pycnometer + Sample (m_2): Weigh the pycnometer filled with the sample liquid.
- Calculation:
 - Mass of water (m_{water}) = $m_1 - m_0$
 - Mass of sample (m_{sample}) = $m_2 - m_0$
 - Volume of pycnometer (V_{pyc}) = $m_{\text{water}} / \rho_{\text{water}}$ (where ρ_{water} is the tabulated density of water at the measurement temperature).
 - Density of sample (ρ_{sample}) = $m_{\text{sample}} / V_{\text{pyc}}$

Caption: Experimental workflow for the Pycnometer Method.

Method 2: The Oscillating U-Tube Densitometer

This modern instrumental technique offers high precision and rapid measurement, making it ideal for routine analysis and quality control.

Principle: The sample is introduced into a U-shaped borosilicate glass tube, which is then electromagnetically excited to oscillate at its natural frequency^[8]. The density of the sample directly influences the total mass of the oscillating system. A denser sample increases the mass, causing a decrease in the oscillation frequency. The instrument precisely measures the period of oscillation and calculates the density based on calibration constants^{[9][10]}.

Step-by-Step Workflow:

- **Instrument Calibration:** Calibrate the densitometer according to the manufacturer's instructions. This typically involves a two-point calibration using dry air and a certified water standard at a known temperature.
- **Sample Preparation:** Ensure the sample of **Isopropyl 2-bromobutanoate** is homogenous and free of any air bubbles, as these will cause erroneously low density readings^[9].
- **Temperature Control:** Set the instrument to the desired measurement temperature. The Peltier elements within the device will precisely control the temperature of the oscillating tube.
- **Sample Injection:** Using a clean, dry syringe, inject the sample into the U-tube until it is completely filled.
- **Measurement:** Initiate the measurement. The instrument will automatically oscillate the tube, measure the period, and display the density, often to 4 or 5 decimal places. Allow the reading to stabilize.
- **Data Recording:** Record the stable density value and the temperature.
- **Cleaning:** Thoroughly flush the U-tube with appropriate solvents (e.g., ethanol followed by acetone) and dry with a stream of air to prepare for the next sample.

Data Validation and Reporting

For establishing a new physical constant, rigorous data validation is non-negotiable.

- **Reproducibility:** At least three independent measurements should be performed for each method.
- **Statistical Analysis:** Calculate the mean (average) density and the standard deviation to quantify the precision of the measurements.
- **Reporting Standard:** The final density value must be reported with its associated temperature, as density is temperature-dependent. For example: $\rho = 1.275 \pm 0.001 \text{ g/cm}^3$ at 25.0 °C.

A template for recording experimental data is provided below.

Measure ment #	Method	Temp (°C)	Mass Empty (g)	Mass Filled (g)	Volume (mL)	Calculate d Density (g/mL)
1	Pycnomete r	25.0				
2	Pycnomete r	25.0				
3	Pycnomete r	25.0				
Mean						
Std. Dev.						

Conclusion

While a definitive, published value for the density of **Isopropyl 2-bromobutanoate** is currently unavailable, this guide provides the complete theoretical and practical framework for its determination. Based on its molecular structure—specifically the presence of a heavy bromine atom—it is definitively a dense organic liquid. Its density is predicted to be slightly lower than

that of Ethyl 2-bromobutanoate. By employing the high-accuracy pycnometer method or the high-precision oscillating U-tube technique, researchers in drug development and organic synthesis can confidently establish this critical physical property, ensuring the integrity and reproducibility of their subsequent work.

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